3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring, a piperazine ring, and a pyridine ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as imatinib, are known to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and survival.
Mode of Action
Similar compounds like imatinib bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby disrupting the growth factor signals.
Biochemical Pathways
By analogy with similar compounds, it can be inferred that the compound might affect the pathways related to cell proliferation and survival, given its potential inhibitory effect on tyrosine kinases .
Result of Action
If the compound acts similarly to imatinib, it could potentially lead to the inhibition of cell proliferation and induction of apoptosis .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with tyrosine kinases, a type of enzyme that plays a crucial role in many cellular processes . The nature of these interactions is primarily through hydrogen bonds and hydrophobic interactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to inhibit the activity of tyrosine kinases, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it binds to an inactive Abelson tyrosine kinase domain, inhibiting its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile typically involves the reaction of 2-chloropyrimidine with 1-(4-cyanopyridin-3-yl)piperazine under reflux conditions in the presence of a base such as potassium carbonate in acetonitrile . The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the chloropyrimidine, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Potassium carbonate in acetonitrile under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to the formation of amines.
Scientific Research Applications
3-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine and pyrimidine ring, used as an acetylcholinesterase inhibitor.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Contains a piperazine ring and is used in various chemical syntheses.
Uniqueness
3-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile is unique due to its specific combination of pyrimidine, piperazine, and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other scientific research applications.
Properties
IUPAC Name |
3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6/c15-10-12-2-5-16-11-13(12)19-6-8-20(9-7-19)14-17-3-1-4-18-14/h1-5,11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWVJQABZPJNOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CN=C2)C#N)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.